molecular formula C23H23N3O2 B13959332 Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- CAS No. 63938-25-0

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-

Cat. No.: B13959332
CAS No.: 63938-25-0
M. Wt: 373.4 g/mol
InChI Key: DNKCQSVUEVTFGH-DYESRHJHSA-N
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Description

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is a derivative of the ergoline class of compounds Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- typically involves multiple steps, starting from basic ergoline structures. The key steps include:

    Formation of the Ergoline Core: This is usually achieved through cyclization reactions involving indole derivatives.

    Introduction of the Carboxamide Group: This step involves the reaction of the ergoline core with carboxylic acid derivatives under specific conditions.

    Benzyloxy Substitution:

    Final Modifications: Additional steps may include dehydrogenation and methylation to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds and other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studies often focus on its interactions with biological receptors and enzymes.

    Medicine: Research includes its potential therapeutic effects and pharmacokinetics.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide: Known for its psychoactive properties.

    Ergine: Found in certain plant species and has similar structural features.

    Methylergonovine: Used in medicine to control bleeding after childbirth.

Uniqueness

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is unique due to its specific substitutions, which confer distinct pharmacological properties. Its benzyloxy group, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63938-25-0

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

(6aR,9R)-7-methyl-N-phenylmethoxy-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-26-13-17(23(27)25-28-14-15-6-3-2-4-7-15)10-19-18-8-5-9-20-22(18)16(12-24-20)11-21(19)26/h2-10,12,17,21,24H,11,13-14H2,1H3,(H,25,27)/t17-,21-/m1/s1

InChI Key

DNKCQSVUEVTFGH-DYESRHJHSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5

Origin of Product

United States

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